

# In-Depth Technical Guide: 4-Chloro-1H-inden-2(3H)-one

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## Compound of Interest

Compound Name: 4-Chloro-1H-inden-2(3H)-one

Cat. No.: B1357610

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CAS Number: 74124-90-6

A Comprehensive Overview for Researchers and Drug Development Professionals

## Introduction

**4-Chloro-1H-inden-2(3H)-one** is a halogenated derivative of the indanone scaffold, a privileged structure in medicinal chemistry. The indanone core, consisting of a fused benzene and cyclopentanone ring system, is a key pharmacophore in numerous biologically active compounds. The introduction of a chlorine atom at the 4-position of the indanone ring can significantly influence the molecule's physicochemical properties and biological activity, making it a compound of interest for further investigation and as a potential intermediate in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the available data on **4-Chloro-1H-inden-2(3H)-one**, including its chemical properties, potential synthetic routes, reactivity, and prospects in drug discovery.

## Physicochemical Properties

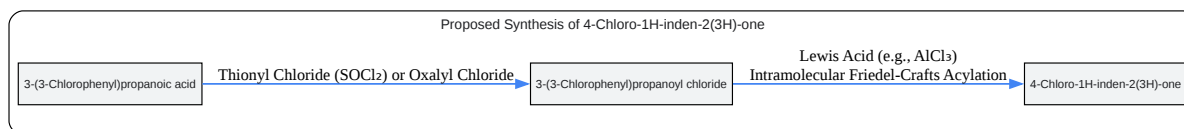
A summary of the key physicochemical properties for **4-Chloro-1H-inden-2(3H)-one** is presented in the table below. It is important to note that while some data is available from chemical suppliers, specific experimental values for properties such as melting and boiling points are not widely reported in the scientific literature.

Property	Value	Source
CAS Number	74124-90-6	[Various Chemical Suppliers]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> ClO	[1]
Molecular Weight	166.6 g/mol	[1]
Appearance	Solid	[1]
Purity	Typically ≥95%	[2]
InChI Key	OTJSQABZKAMVSX- UHFFFAOYSA-N	[1]
SMILES	O=C1Cc2c(C1)c(Cl)ccc2	[2]

## Synthesis and Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of **4-Chloro-1H-inden-2(3H)-one** is not readily available in the peer-reviewed literature. However, based on general synthetic methodologies for 2-indanone derivatives, a plausible synthetic route would involve the intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoic acid.

A proposed synthetic workflow is outlined below:



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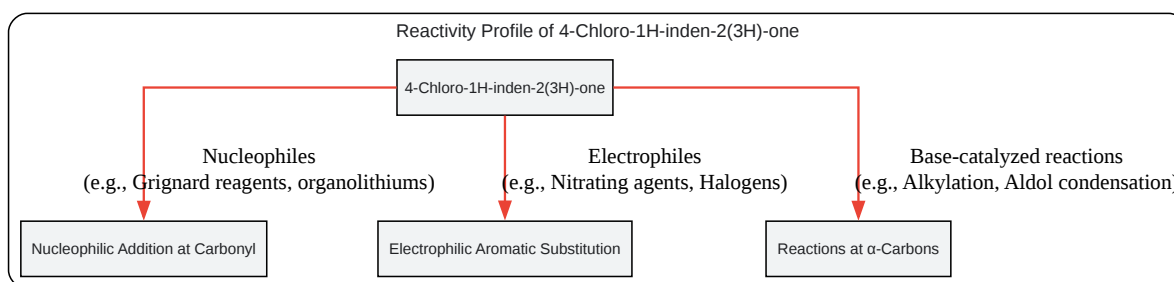
Caption: Proposed synthetic pathway for **4-Chloro-1H-inden-2(3H)-one**.

Experimental Protocol (Hypothetical): Intramolecular Friedel-Crafts Acylation

- **Acid Chloride Formation:** To a solution of 3-(3-chlorophenyl)propanoic acid in an inert solvent (e.g., dichloromethane), an excess of a chlorinating agent such as thionyl chloride or oxalyl chloride is added. The reaction mixture is stirred at room temperature until the evolution of gas ceases, indicating the formation of 3-(3-chlorophenyl)propanoyl chloride. The excess chlorinating agent and solvent are removed under reduced pressure.
- **Intramolecular Cyclization:** The crude acid chloride is dissolved in a suitable solvent (e.g., dichloromethane or nitrobenzene) and cooled in an ice bath. A Lewis acid catalyst, such as aluminum chloride ( $\text{AlCl}_3$ ), is added portion-wise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to facilitate the intramolecular Friedel-Crafts acylation.
- **Work-up and Purification:** The reaction is quenched by carefully pouring the mixture onto crushed ice and hydrochloric acid. The organic layer is separated, washed with water, a saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield **4-Chloro-1H-inden-2(3H)-one**.

## Reactivity and Chemical Behavior

The reactivity of **4-Chloro-1H-inden-2(3H)-one** is dictated by the functional groups present in its structure: the ketone, the aromatic ring, and the benzylic protons.



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Caption: Key reactive sites of **4-Chloro-1H-inden-2(3H)-one**.

- **Carbonyl Group:** The ketone functionality is susceptible to nucleophilic attack. Reactions with organometallic reagents like Grignard or organolithium compounds would lead to the formation of tertiary alcohols. Reduction with agents such as sodium borohydride would yield the corresponding secondary alcohol.
- **Aromatic Ring:** The benzene ring can undergo electrophilic aromatic substitution reactions. The chloro and the alkyl portion of the fused ring will direct incoming electrophiles.
- **$\alpha$ -Carbons:** The protons on the carbons adjacent to the carbonyl group ( $\alpha$ -carbons) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation, aldol condensation, and other carbon-carbon bond-forming reactions at the  $\alpha$ -position.

## Potential Applications in Drug Development

While specific biological activity data for **4-Chloro-1H-inden-2(3H)-one** is not extensively documented, the broader class of indanone derivatives has shown significant promise in various therapeutic areas. The indanone scaffold is a component of several approved drugs and clinical candidates.

The potential utility of **4-Chloro-1H-inden-2(3H)-one** in drug discovery lies in its role as a versatile building block. The chloro substituent provides a handle for further chemical modifications through nucleophilic aromatic substitution or cross-coupling reactions, enabling the synthesis of a library of diverse indanone derivatives for biological screening.

## Conclusion

**4-Chloro-1H-inden-2(3H)-one** is a chemical intermediate with potential for use in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. While detailed experimental data for this specific compound is sparse in the public domain, its structural similarity to other well-studied indanones suggests a rich and varied reactivity profile. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives could unveil novel applications in medicinal chemistry and

materials science. This guide serves as a foundational resource for researchers interested in exploring the potential of this intriguing molecule.

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## References

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- 2. aldlab.com [aldlab.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 4-Chloro-1H-inden-2(3H)-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1357610#4-chloro-1h-inden-2-3h-one-cas-number-74124-90-6]

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